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molecular formula C12H13BrO3 B8311397 3'-Methoxycarbonyl-2-bromo-2-methylpropiophenone

3'-Methoxycarbonyl-2-bromo-2-methylpropiophenone

Cat. No. B8311397
M. Wt: 285.13 g/mol
InChI Key: VWVFRQFVNBYEOS-UHFFFAOYSA-N
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Patent
US08093241B2

Procedure details

0.8 g of phenyltrimethylammonium tribromide was added to a mixture comprising 1.5 g of the crude product of methyl m-isobutyrylbenzoate obtained in the above step (3) and 20 ml of tetrahydrofuran, and followed by a reaction at room temperature overnight. After completion of the reaction, the precipitated crystal was separated by filtration, then tetrahydrofuran was distilled off. The residue was dissolved in ethyl acetate, then washed with a saturated sodium chloride aqueous solution, followed by drying over anhydrous sodium sulfate. Then, concentration under reduced pressure was carried out, and then, rough purification was carried out by silica gel column chromatography to obtain 0.27 g of crude 3′-methoxycarbonyl-2-bromo-2-methylpropiophenone. The NMR spectrum data of this product were as follows.
Quantity
0.8 g
Type
reactant
Reaction Step One
[Compound]
Name
crude product
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br-:1].[Br-].[Br-].C1([N+](C)(C)C)C=CC=CC=1.C1([N+](C)(C)C)C=CC=CC=1.C1([N+](C)(C)C)C=CC=CC=1.[C:34]([C:39]1[CH:40]=[C:41]([CH:46]=[CH:47][CH:48]=1)[C:42]([O:44][CH3:45])=[O:43])(=[O:38])[CH:35]([CH3:37])[CH3:36]>O1CCCC1>[CH3:45][O:44][C:42]([C:41]1[CH:40]=[C:39]([C:34](=[O:38])[C:35]([Br:1])([CH3:37])[CH3:36])[CH:48]=[CH:47][CH:46]=1)=[O:43] |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
0.8 g
Type
reactant
Smiles
[Br-].[Br-].[Br-].C1(=CC=CC=C1)[N+](C)(C)C.C1(=CC=CC=C1)[N+](C)(C)C.C1(=CC=CC=C1)[N+](C)(C)C
Name
crude product
Quantity
1.5 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)(=O)C=1C=C(C(=O)OC)C=CC1
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
followed by a reaction at room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
the precipitated crystal was separated by filtration
DISTILLATION
Type
DISTILLATION
Details
tetrahydrofuran was distilled off
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethyl acetate
WASH
Type
WASH
Details
washed with a saturated sodium chloride aqueous solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
by drying over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
Then, concentration under reduced pressure
CUSTOM
Type
CUSTOM
Details
rough purification

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C=1C=C(C=CC1)C(C(C)(C)Br)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.27 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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